N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
N-[(2Z)-3-(2-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a sulfur-containing heterocyclic compound characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core with two sulfone groups at the 5,5-positions.
Properties
Molecular Formula |
C17H21ClN2O3S2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C17H21ClN2O3S2/c1-11(2)7-16(21)19-17-20(8-12-5-3-4-6-13(12)18)14-9-25(22,23)10-15(14)24-17/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
IASNCRPOIXCFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the chlorobenzyl group, and the final coupling with the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorobenzyl derivatives.
Scientific Research Applications
N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
- Target Compound: The fused tetrahydrothieno[3,4-d][1,3]thiazole system with 5,5-dioxide groups introduces rigidity and electron deficiency due to the sulfone moieties. This contrasts with thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a and 11b in ), which feature a pyrimidine ring fused to a thiazole but lack sulfone groups .
- Benzo[e]thiazine 1,1-Dioxides (): These compounds share sulfone groups but differ in their bicyclic benzo-fused thiazine structure.
Substituent Effects
- 2-Chlorobenzyl Group : Present in both the target compound and the triazole-thione derivative in . Chlorine’s electron-withdrawing nature increases lipophilicity and may influence π-π stacking or halogen bonding in molecular interactions .
- 3-Methylbutanamide: This substituent introduces hydrogen-bonding capability, akin to amide-containing compounds in .
Physicochemical Properties
- Spectral Data : While the target’s IR/NMR data are unavailable, sulfone groups typically exhibit strong S=O stretches near 1300–1150 cm⁻¹. This contrasts with nitrile-containing analogs (e.g., ’s 11a,b), which show CN peaks near 2200 cm⁻¹ .
- Crystallography : ’s triazole-thione forms hydrogen-bonded hexamers. The target’s 3-methylbutanamide and sulfone groups may similarly promote intermolecular interactions, affecting solubility and crystal packing .
Research Findings and Implications
Structural Insights
Functional Implications
- Electron-Deficient Cores : The target’s sulfones and fused thiazole system may enhance electrophilicity, making it a candidate for nucleophilic addition reactions or enzyme inhibition.
- Biological Potential: The 2-chlorobenzyl group’s prevalence in antimicrobial and anticancer agents (e.g., ’s triazole derivatives) suggests the target could be explored for similar applications .
Biological Activity
N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
- Molecular Formula : C17H19ClN2O5S2
- Molecular Weight : 430.9 g/mol
- CAS Number : 904515-98-6
The biological activity of this compound is largely attributed to its thieno-thiazole ring system and the presence of the chlorobenzyl group. These structural features allow for potential interactions with various biological targets, including enzymes and receptors involved in disease processes.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, thieno-thiazole derivatives have shown effectiveness against various bacterial strains. The specific antimicrobial activity of this compound requires further investigation.
Anticancer Potential
Research has suggested that thieno-thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. A study evaluating similar compounds found that they could inhibit cell proliferation in various cancer cell lines. The potential of this compound as an anticancer agent is a promising area for future research.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Antimicrobial Screening
In a study investigating the antimicrobial efficacy of thieno-thiazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thieno-thiazole compounds revealed that this compound exhibited dose-dependent cytotoxicity in breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
